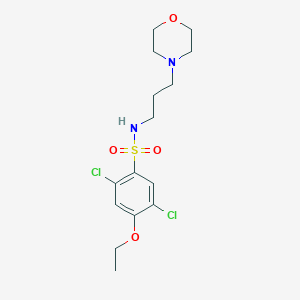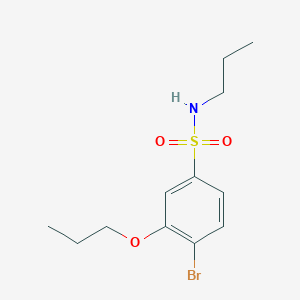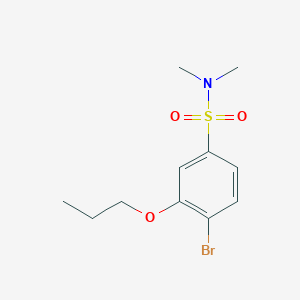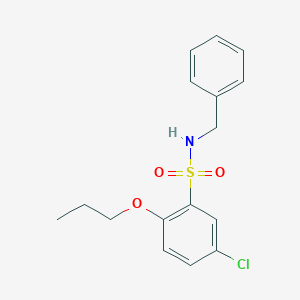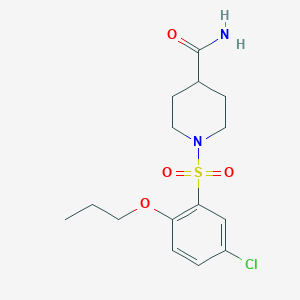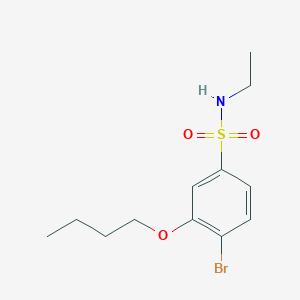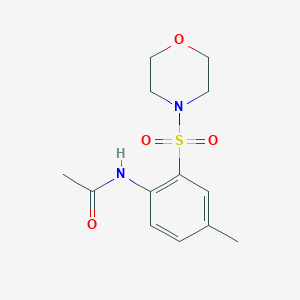
5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide, also known as BPPB, is a sulfonamide compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. BPPB is a selective antagonist of the P2X7 receptor, a protein that plays a crucial role in the regulation of immune responses and inflammation.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide has been primarily studied for its potential use in the treatment of neurological disorders such as chronic pain, epilepsy, and neurodegenerative diseases. The P2X7 receptor has been implicated in the pathogenesis of these disorders, and 5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide has been shown to effectively block its activity in animal models. Additionally, 5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide has been investigated for its anti-inflammatory properties, as the P2X7 receptor is involved in the release of pro-inflammatory cytokines.
Wirkmechanismus
5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. When activated, the P2X7 receptor allows the influx of calcium ions into the cell, leading to the release of pro-inflammatory cytokines and other signaling molecules. 5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide binds to the P2X7 receptor and prevents its activation, thereby reducing the release of these signaling molecules.
Biochemical and Physiological Effects:
5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects in animal models. Studies have demonstrated that 5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide can reduce pain sensitivity, improve cognitive function, and protect against neurodegeneration. Additionally, 5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide has been shown to reduce inflammation in models of arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide in laboratory experiments is its selectivity for the P2X7 receptor, which allows for more precise manipulation of signaling pathways. Additionally, 5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide has been shown to have a good safety profile in animal models, with no significant adverse effects observed at therapeutic doses. However, one limitation of using 5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanisms of action of 5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide and its effects on various signaling pathways. Finally, there is a need for more extensive preclinical and clinical trials to determine the safety and efficacy of 5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide as a potential therapeutic agent for neurological disorders and inflammation.
In conclusion, 5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide is a sulfonamide compound that has shown promise in scientific research for its potential applications in the treatment of neurological disorders and inflammation. Its selectivity for the P2X7 receptor and good safety profile make it a valuable tool for laboratory experiments, and further research is needed to fully understand its mechanisms of action and potential therapeutic uses.
Synthesemethoden
The synthesis of 5-bromo-2-propoxy-N-propylbenzene-1-sulfonamide involves a series of chemical reactions starting from 4-bromo-2-nitrophenol. The nitro group is reduced to an amino group using palladium on carbon and hydrogen gas. The resulting compound is then reacted with propylamine and propyl alcohol to form the propylamino and propoxy groups, respectively. Finally, the sulfonamide group is introduced using sulfamic acid. The overall yield of this synthesis method is approximately 30%.
Eigenschaften
Molekularformel |
C12H18BrNO3S |
|---|---|
Molekulargewicht |
336.25 g/mol |
IUPAC-Name |
5-bromo-2-propoxy-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO3S/c1-3-7-14-18(15,16)12-9-10(13)5-6-11(12)17-8-4-2/h5-6,9,14H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
AAVBPRGOCVEMDA-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)OCCC |
Kanonische SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine]](/img/structure/B275156.png)
![3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one](/img/structure/B275157.png)
![3-benzyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275165.png)
![2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine](/img/structure/B275172.png)

